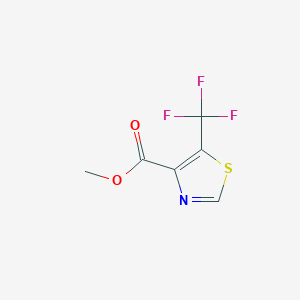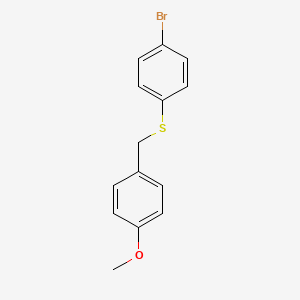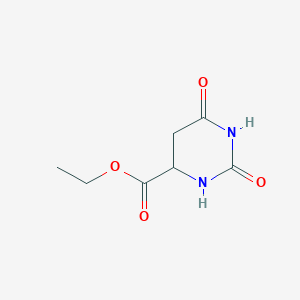
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is a synthetic organic compound with a unique structure characterized by an azidomethyl group, a methoxy group, and three hydroxyl groups attached to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol typically involves multiple steps starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative.
Introduction of the Azidomethyl Group: This step often involves the substitution of a leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Hydroxylation: The hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving azide or methoxy groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral or anticancer agents due to the bioactivity associated with azide-containing compounds.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties.
作用機序
The mechanism by which (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol exerts its effects depends on its application. For instance, in medicinal chemistry, the azide group can participate in bioorthogonal reactions, allowing for the selective targeting of biomolecules. The methoxy and hydroxyl groups can interact with biological targets through hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
(3S,5S)-2-Hydroxymethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(3S,5S)-2-Azidomethyl-6-ethoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C7H13N3O5 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3 |
InChIキー |
DITZTAYZVSZBCC-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)







![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)




![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)
